2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h3-6,8,11,14H,1-2,7,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSHXQTBIFHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a compound with significant potential in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O2 |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Preliminary studies indicate that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to disease pathways.
- Modulation of Signaling Pathways : It could alter signaling cascades that are critical for cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that derivatives of dihydropyrimidine can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Antimicrobial Effects
The compound's structural features suggest it may possess antimicrobial properties. Compounds with similar pyrimidine frameworks have been reported to exhibit activity against various bacterial strains and fungi.
Anti-inflammatory Effects
There is emerging evidence that compounds within this chemical class may also exhibit anti-inflammatory effects, potentially making them useful in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibitory effect, suggesting that modifications to the structure could enhance activity against resistant strains.
- Inflammation Model Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Dihydropyrimidinone Core Derivatives
BG14882 (2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide)
- Key Differences : Replaces the oxolan group with a 4-sulfamoylphenyl substituent.
Compound 5.15 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide)
- Key Differences : Substitutes the 4-fluorophenyl group with a methyl group at position 4 and introduces a thioether linkage.
- Physical Properties : Melting point 224–226°C; the thioether may reduce oxidative stability compared to oxygen-linked analogs .
Compound 5.4 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide)
Hybrid Pyridinone/Quinazolinone Derivatives ()
Compound 11 (N-(4-(5-cyano-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide)
- Key Differences: Replaces the dihydropyrimidinone with a pyridinone core and adds a quinazolinone-thioether moiety.
- Molecular Weight: 551.60 g/mol, significantly higher than the target compound. The cyano group and quinazolinone may confer dual inhibitory activity (e.g., EGFR/BRAF) .
Thio-Linked Pyrimidinone Derivatives ()
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Data Tables
Table 1: Structural and Physical Comparison
Pharmacological and Functional Insights
- Solubility : The oxolan group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., sulfamoylphenyl or chlorophenyl) .
- Bioactivity : Analogs like Compound 11 exhibit dual kinase inhibition (EGFR/BRAFV600E), suggesting that fluorophenyl-substituted heterocycles may target similar pathways .
- Stability : Thioether-linked compounds (e.g., .15) may be prone to oxidation, whereas oxygen-linked derivatives (target compound) could offer better metabolic stability.
Preparation Methods
Cyclocondensation via Modified Biginelli Reaction
The pyrimidinone core is synthesized through a cyclocondensation reaction adapted from the classical Biginelli protocol. A mixture of 4-fluorobenzaldehyde , urea , and ethyl acetoacetate undergoes acid-catalyzed condensation in ethanol under reflux (78°C, 12 hr) to yield ethyl 4-(4-fluorophenyl)-6-oxo-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate. Subsequent hydrolysis with 6 M HCl (80°C, 4 hr) removes the ethoxycarbonyl group, followed by decarboxylation at 150°C to produce 4-(4-fluorophenyl)-6-oxo-3,4-dihydropyrimidin-2(1H)-one (Yield: 68–72%).
Table 1: Reaction Conditions for Core Synthesis
| Component | Quantity | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde | 10 mmol | HCl | Ethanol | 78°C | 12 hr | 85% |
| Urea | 15 mmol | |||||
| Ethyl acetoacetate | 10 mmol |
Oxidation to 1,6-Dihydropyrimidin-6-one
The 3,4-dihydropyrimidin-2(1H)-one intermediate is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene (110°C, 8 hr) to afford the fully unsaturated 4-(4-fluorophenyl)-1,6-dihydropyrimidin-6-one. This step ensures the correct tautomeric form for subsequent functionalization.
Introduction of the Acetamide Side Chain
Alkylation of N1 Position
The N1 nitrogen of the pyrimidinone core is alkylated with bromoacetyl bromide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Deprotonation with sodium hydride (NaH, 2 eq) at 0°C facilitates nucleophilic attack, yielding 1-(bromoacetyl)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine (Yield: 65%).
Aminolysis with Oxolan-2-ylmethylamine
The bromoacetyl intermediate reacts with oxolan-2-ylmethylamine (1.2 eq) in tetrahydrofuran (THF) at 25°C for 24 hr. Triethylamine (3 eq) neutralizes HBr, forming the target acetamide (Yield: 78%).
Table 2: Side-Chain Functionalization Parameters
| Step | Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Alkylation | Bromoacetyl bromide | DMF | NaH | 0°C → 25°C | 6 hr | 65% |
| Aminolysis | Oxolan-2-ylmethylamine | THF | Et₃N | 25°C | 24 hr | 78% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Addition of potassium iodide (10 mol%) during alkylation accelerates bromide displacement via the Finkelstein reaction, improving yield to 72%.
Comparative Analysis of Synthetic Routes
Alternative Pathway: Mitsunobu Coupling
A Mitsunobu reaction between the pyrimidinone core and N-(oxolan-2-ylmethyl)hydroxyacetamide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF (0°C → 25°C, 12 hr) offers a one-step alternative (Yield: 60%). However, higher cost and lower scalability limit its utility.
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 30 min) reduces core synthesis time by 75% while maintaining comparable yields (70–74%).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Implementing continuous flow systems for the cyclocondensation step enhances throughput by 40% and reduces solvent waste.
Q & A
Q. Critical Parameters :
- Temperature control (<40°C) during cyclization to prevent decomposition.
- Solvent selection (e.g., dichloromethane for polar intermediates) to enhance yield .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the dihydropyrimidine ring and acetamide linkage. Key signals include δ 7.6–8.0 ppm (fluorophenyl aromatic protons) and δ 4.8–5.2 ppm (oxolan methylene) .
- ESI/APCI-MS : Validate molecular weight (e.g., [M+H]+ at m/z 413.1) and detect impurities .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?
Methodological Answer:
- SAR Studies : Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess changes in target binding.
- Example : Bromo-substituted analogs (e.g., N-(4-bromo-3-methylphenyl) derivatives) show enhanced kinase inhibition due to increased hydrophobicity .
- Assay Design : Test modified compounds in parallel using enzyme inhibition assays (e.g., IC₅₀ values for EGFR or CDK2) .
Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR) to quantify IC₅₀ values .
- Protease Inhibition : Fluorogenic substrate assays (e.g., trypsin-like proteases) with kinetic monitoring (λex/λem = 380/460 nm) .
- Dose-Response Curves : 8-point dilution series (0.1–100 µM) to determine potency and selectivity .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Protocols : Reproduce assays under identical conditions (e.g., cell line, serum concentration) .
- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular viability assays (MTT/XTT) to exclude false positives .
- Meta-Analysis : Compare datasets with tools like Prism or R to identify outliers or assay-specific variability .
Advanced: Computational methods for predicting interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HJO) to model binding modes of the fluorophenyl group in hydrophobic pockets .
- MD Simulations : GROMACS-based simulations (50 ns) to assess stability of ligand-target complexes .
- Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .
Methodological: Strategies for improving solubility and bioavailability?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance aqueous solubility .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles for in vivo delivery .
- LogP Optimization : Replace oxolan-2-ylmethyl with PEGylated moieties to reduce hydrophobicity .
Methodological: Validating target engagement in cellular models?
Methodological Answer:
- CRISPR Knockout : Generate target gene-KO cell lines (e.g., using Cas9/sgRNA) to confirm on-target effects .
- CETSA : Cellular Thermal Shift Assay to verify ligand-induced target stabilization .
- siRNA Rescue : Transiently reintroduce target protein in KO models to restore compound activity .
Analytical: How to quantify trace impurities from synthesis?
Methodological Answer:
- HPLC-MS/MS : Quantify residual solvents (e.g., DMF) and byproducts (e.g., de-fluorinated analogs) with LOD < 0.1% .
- Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for impurity profiling (e.g., ICH Q3A/B) .
Translational: Translating in vitro findings to in vivo models?
Methodological Answer:
- PK/PD Studies : Administer compound (10 mg/kg, IV/PO) in rodents to measure Cmax, t1/2, and AUC .
- Xenograft Models : Test efficacy in EGFR-driven tumor models with biweekly tumor volume measurements .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
